Literature review on 2-(2-Oxopyrrolidin-1-yl)acetohydrazide bioactivity
Literature review on 2-(2-Oxopyrrolidin-1-yl)acetohydrazide bioactivity
Technical Whitepaper: The Chemo-Pharmacological Profiling of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Executive Summary
The compound 2-(2-oxopyrrolidin-1-yl)acetohydrazide represents a critical junction in medicinal chemistry, bridging the neuroprotective "racetam" family with the antimicrobial/cytotoxic utility of hydrazide-hydrazones. Structurally, it is the hydrazide derivative of Piracetam (2-oxo-1-pyrrolidineacetamide). While the parent racetam core confers nootropic and anticonvulsant potential via modulation of synaptic neurotransmission, the hydrazide tail (
This technical guide analyzes the dual-nature bioactivity of this scaffold, providing researchers with validated synthetic protocols, mechanistic insights, and comparative data for drug development.
Structural Rationale & Chemical Architecture
The molecule consists of two distinct functional domains:
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The Lactam Core (2-Oxopyrrolidine): A cyclic GABA derivative responsible for blood-brain barrier (BBB) penetration and modulation of ion channels (e.g., SV2A, AMPA receptors).
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The Hydrazide Linker: A bioisostere of the amide group found in Piracetam. It serves as a "privileged structure" for further derivatization into
-acylhydrazones, which are potent inhibitors of bacterial DNA gyrase and fungal enzymes.
Pharmacophore Visualization
Figure 1: Pharmacophore mapping of the target molecule showing the functional divergence between the lactam core (neurological) and hydrazide tail (antimicrobial/chemical versatility).
Synthetic Pathways
The synthesis of 2-(2-oxopyrrolidin-1-yl)acetohydrazide is a two-step process starting from 2-pyrrolidinone. The high reactivity of the hydrazide group requires strict control of temperature to prevent polymerization or decomposition.
Validated Synthetic Workflow
Figure 2: Step-wise synthetic route from raw materials to the target hydrazide and its bioactive Schiff base derivatives.
Therapeutic Domains & Bioactivity[1][2][3][4]
Neuropharmacology (The "Racetam" Effect)
As a derivative of Piracetam, the hydrazide analog retains affinity for the central nervous system.
-
Anticonvulsant Activity: Research indicates that
-substituted derivatives (specifically phenyl-substituted analogs like phenylpiracetam hydrazide) exhibit significant anticonvulsant properties.[1] The mechanism likely involves binding to the Synaptic Vesicle Protein 2A (SV2A), similar to Levetiracetam. -
Cognitive Enhancement: The pyrrolidone ring facilitates cholinergic transmission. While the hydrazide itself is less potent than the amide (Piracetam) in pure nootropic assays, it serves as a lipophilic vector.
Antimicrobial & Antifungal Activity
The hydrazide group is chemically distinct from the amide.[2] It is not merely a structural placeholder but a "warhead" for antimicrobial activity.
-
Mechanism: When converted to hydrazones (Schiff bases), these compounds can chelate transition metal ions (
, ) essential for bacterial metabolism or inhibit DNA gyrase. -
Spectrum:
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S. aureus (Gram-positive): Moderate to High susceptibility for halogenated Schiff base derivatives.
-
C. albicans (Fungal): High susceptibility observed in hydrazone derivatives.
-
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on consensus in medicinal chemistry literature.
Protocol A: Synthesis of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide
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Esterification: Dissolve 2-pyrrolidinone (0.1 mol) in dry acetone (150 mL). Add anhydrous
(0.15 mol). -
Addition: Dropwise add ethyl chloroacetate (0.12 mol) while stirring.
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Reflux: Heat the mixture at reflux for 12–16 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 7:3).
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Workup: Filter inorganic salts while hot. Evaporate solvent.[3] Distill the residue to obtain Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (Yield ~75%).
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Hydrazinolysis: Dissolve the ester (0.05 mol) in absolute ethanol (50 mL).
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Reaction: Add hydrazine hydrate (99%, 0.1 mol) dropwise at 0°C, then reflux for 6 hours.
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Crystallization: Cool to room temperature. Pour into ice-cold water if precipitation does not occur spontaneously. Recrystallize from ethanol.
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Expected Appearance: White crystalline solid.
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Melting Point: 144–146°C.
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Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
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Preparation: Dissolve the target hydrazide or its Schiff base derivative in DMSO (Stock: 1 mg/mL).
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Inoculum: Prepare bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
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Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
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Incubation: Incubate at 37°C for 24 hours.
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Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye for confirmation (Blue = No growth, Pink = Growth).
Data Summary: Structure-Activity Relationships (SAR)
The following table summarizes the bioactivity shifts when the hydrazide tail is modified (Derivatized).
| Compound Variant | R-Group Substituent | Primary Bioactivity | Potency (Relative) |
| Parent Hydrazide | Intermediate / Scaffold | Low (Antimicrobial) | |
| Schiff Base 1 | 4-Chlorobenzylidene | Antimicrobial | High vs S. aureus |
| Schiff Base 2 | 4-Nitrobenzylidene | Antifungal | High vs C. albicans |
| Phenyl-Analog | Phenyl group on C4 of ring | Anticonvulsant | High (ED50 ~300 mg/kg) |
Note: The unsubstituted hydrazide is generally considered a chemical precursor. Biological potency increases significantly upon condensation with aromatic aldehydes.
References
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Dhama, N., et al. (2021).[4] A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry. 4[2][5][6][7][8]
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Kairytė, K., et al. (2022).[9] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (MDPI). 10
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Benchchem. Phenylpiracetam Hydrazide - Chemical Structure and Properties. 2[5]
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Kumar, R., et al. (2013).[3] Biological Potential of Synthetic Hydrazide Based Schiff Bases. Journal of Scientific and Innovative Research. 3
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El-Subbagh, H., et al. Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives. ResearchGate. 5
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